

(R)-2-phenylpropanal: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: (R)-2-phenylpropanal

Cat. No.: B1361230

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Introduction

(R)-2-phenylpropanal, an organic compound with a distinct stereochemistry, is a molecule of interest in various scientific domains. This technical guide provides an in-depth overview of its chemical identity, properties, and relevant data for researchers, scientists, and professionals in drug development.

Chemical Identification and Properties

(R)-2-phenylpropanal is a chiral aldehyde. The "(R)" designation in its name refers to the specific spatial arrangement of the atoms around the chiral center, following the Cahn-Ingold-Prelog priority rules.

Table 1: Chemical Identifiers for **(R)-2-phenylpropanal**

Identifier	Value	Source
IUPAC Name	(2R)-2-phenylpropanal	
CAS Number	38235-74-4	
Molecular Formula	C ₉ H ₁₀ O	
Molecular Weight	134.17 g/mol	
InChI	InChI=1S/C9H10O/c1-8(7-10)9-5-3-2-4-6-9/h2-8H,1H3/t8-/m0/s1	
InChIKey	IQVAERDLDAZARL-QMMMGPBSA-N	
Canonical SMILES	CC(C=O)C1=CC=CC=C1	

It is important to distinguish the (R)-enantiomer from its racemic mixture, 2-phenylpropanal, which has the CAS number 93-53-8. The racemic mixture contains equal amounts of the (R) and (S) enantiomers.

Table 2: Physicochemical Properties of 2-Phenylpropanal (Racemic)

Property	Value	Source
Density	1.01 g/cm ³	
Boiling Point	201 °C (at 12 torr)	
Flash Point	169 °F	
Melting Point	60 °C	
Vapor Pressure	0.27 mmHg	
Solubility	Soluble in most fixed oils; Slightly soluble in propylene glycol; Insoluble in glycerin	

Note: The physicochemical properties listed above are for the racemic mixture, as specific data for the pure (R)-enantiomer is not readily available in the initial search. It is anticipated that the properties of the individual enantiomers will be very similar to those of the racemate.

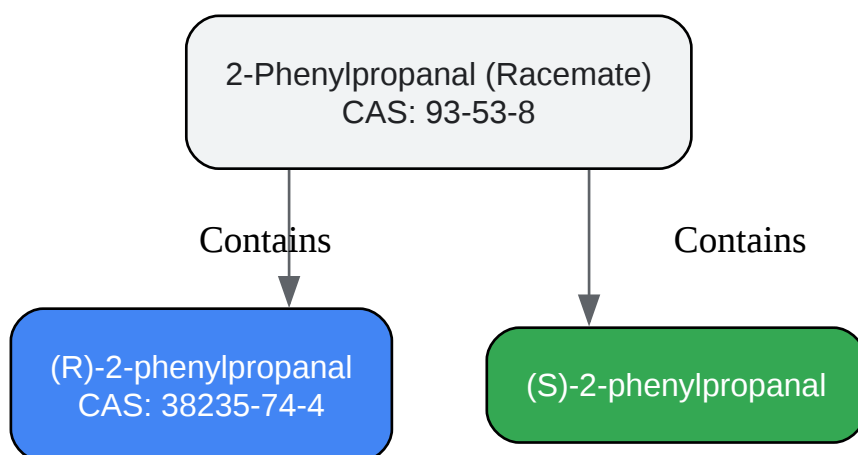
Synthesis and Reactivity

The synthesis of enantiomerically pure **(R)-2-phenylpropanal** is a key challenge in organic chemistry. One reported method involves a two-step synthesis starting from (S)-styrene oxide, which yields the desired product in high enantiomeric excess. Another approach is the enzymatic reduction of arylpropionic aldehydes using specific enzymes.

The aldehyde functional group in **(R)-2-phenylpropanal** makes it a versatile intermediate in organic synthesis. It can undergo a variety of chemical reactions, including nucleophilic additions and condensation reactions, making it a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and fine chemical industries.

Logical Relationship of Isomers

The relationship between the different forms of 2-phenylpropanal can be visualized as follows:



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Isomeric relationship of 2-phenylpropanal.

Applications and Biological Relevance

While specific biological activities for **(R)-2-phenylpropanal** are not detailed in the initial search results, the broader class of phenylacetaldehydes, to which it belongs, are known to occur in nature and have applications in the fragrance and flavor industry. For instance, 2-phenylpropanal (racemic) is described as having a fresh, green, and hyacinth-like taste and has been detected in foods such as tomatoes. The racemic mixture is also used as a flavoring agent.

Further research into the specific biological activities of the (R)-enantiomer could reveal unique properties relevant to drug development, as stereochemistry often plays a critical role in the pharmacological activity of molecules.

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